In-Depth Technical Guide: Synthesis of Chloro(hydroxyimino)acetic Acid and Ester Derivatives
In-Depth Technical Guide: Synthesis of Chloro(hydroxyimino)acetic Acid and Ester Derivatives
Executive Summary
Chloro(hydroxyimino)acetic acid (CAS 14337-42-9) and its primary synthetic surrogate, ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0), are pivotal bifunctional building blocks in modern organic synthesis and medicinal chemistry[1]. Characterized by the presence of both an alpha-chloro group and an oxime moiety, these compounds serve as direct precursors to highly reactive nitrile oxides. This whitepaper details the mechanistic rationale, validated synthetic protocols, and downstream applications of these compounds, specifically focusing on their utility in stereoselective [3+2] cycloadditions for drug discovery. These methodologies have been instrumental in the development of AMPA/kainate receptor agonists and metabotropic glutamate receptor (mGluR5) modulators[2].
Mechanistic Rationale: The Nitrosation Pathway
The most efficient and scalable route to ethyl 2-chloro-2-(hydroxyimino)acetate relies on the diazotization and subsequent nitrosation of glycine ethyl ester hydrochloride[3][4]. This transformation is a cascade reaction driven by the precise control of stoichiometry and temperature.
Causality of Experimental Choices:
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Diazotization: The reaction initiates with the treatment of the primary amine with sodium nitrite (NaNO 2 ) and hydrochloric acid (HCl) at sub-zero temperatures (-5 °C to 0 °C). This generates nitrous acid (HNO 2 ) in situ, which converts the amine into a transient diazonium salt[5].
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Diazo Formation: Due to the electron-withdrawing nature of the ester group, the alpha-protons are highly acidic. The diazonium intermediate rapidly loses a proton to form ethyl diazoacetate.
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Electrophilic Addition: The second equivalent of NaNO 2 and HCl generates nitrosyl chloride (NOCl). The highly reactive NOCl undergoes electrophilic addition to the diazo carbon, displacing nitrogen gas and forming a chloro-nitroso intermediate[6].
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Tautomerization: The unstable alpha-chloro-alpha-nitroso ester rapidly tautomerizes to the thermodynamically stable oxime (hydroxyimino) form.
Figure 1: Mechanistic cascade from glycine ethyl ester to the chloro-oxime product.
Experimental Protocol: A Self-Validating System
The following protocol outlines the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate[5][7]. The procedure is designed to be self-validating: the evolution of nitrogen gas and the color change of the solution serve as visual indicators of the diazo intermediate's formation and subsequent consumption.
Materials:
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Glycine ethyl ester hydrochloride (1.0 equiv)
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Sodium nitrite (2.0 equiv, added in two distinct portions)
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Concentrated Hydrochloric Acid (excess)
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Deionized water and Brine
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Diethyl ether or Ethyl acetate (for extraction)
Step-by-Step Methodology:
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Dissolution: Dissolve glycine ethyl ester hydrochloride (e.g., 2.0 g, 14 mmol) in a minimal volume of water (3 mL).
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Acidification: Slowly add concentrated HCl (1.2 mL) to the aqueous solution. Causality: Establishing a highly acidic medium is critical to prevent the premature decomposition of the diazonium salt into a hydroxyl compound.
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Primary Nitrosation: Cool the reaction mixture to -5 °C using an ice-salt bath. Dropwise, add a pre-cooled solution of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL). Stir for 10 minutes at 0 °C. Causality: The first equivalent of NaNO 2 drives the formation of the diazoacetate. Strict temperature control prevents thermal degradation.
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Secondary Nitrosation (NOCl Addition): Add a second equivalent of sodium nitrite (1.0 g, 14 mmol) in water (1.4 mL) dropwise. Stir the resulting mixture at 0 °C for an additional 45 minutes[5]. Causality: The second equivalent generates NOCl, which reacts with the diazo intermediate to install the chloro and oxime functionalities.
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Quenching and Workup: Quench the reaction by adding cold brine. Extract the aqueous phase multiple times with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Yield: The reaction typically yields the target compound as a pale yellow solid or liquid in ~76% yield, which is often pure enough for immediate downstream use without further chromatography[3][5].
Quantitative Data & Physicochemical Properties
To facilitate comparison and analytical validation, the core properties of the acid and its ethyl ester are summarized below:
| Property | Chloro(hydroxyimino)acetic Acid | Ethyl 2-chloro-2-(hydroxyimino)acetate |
| CAS Number | 14337-42-9 | 14337-43-0 |
| Molecular Formula | C 2 H 2 ClNO 3 | C 4 H 6 ClNO 3 |
| Molecular Weight | 123.49 g/mol | 151.55 g/mol |
| Physical State | Solid | Colorless to pale yellow liquid/solid |
| Typical Yield | N/A (Derived via ester hydrolysis) | 75 - 80% (from glycine derivative) |
| Primary Utility | Research intermediate | Nitrile oxide precursor, building block |
Downstream Applications: Nitrile Oxide Generation and Drug Discovery
The primary utility of ethyl 2-chloro-2-(hydroxyimino)acetate lies in its ability to generate ethoxycarbonylformonitrile oxide in situ. When treated with a mild base, such as sodium bicarbonate (NaHCO 3 ) or triethylamine, the compound undergoes rapid dehydrohalogenation[8].
This transient nitrile oxide is a powerful 1,3-dipole that readily engages in stereoselective [3+2] cycloadditions with terminal alkynes or alkenes. This methodology is the cornerstone for synthesizing isoxazole and isoxazoline heterocycles[3].
Pharmaceutical Relevance:
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AMPA/Kainate Receptors: The cycloaddition strategy has been successfully utilized to synthesize CIP-AS, a chiral amino acid structurally related to glutamic acid, which acts as a potent and selective agonist at ionotropic AMPA-kainate receptors.
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mGluR5 Modulators: Heteropolycyclic compounds, including 1,2,4-oxadiazoles derived from these nitrile oxides, have been patented as metabotropic glutamate receptor 5 (mGluR5) antagonists, offering therapeutic potential for neurological and psychiatric disorders[2][9].
Figure 2: Base-mediated generation of nitrile oxide and subsequent[3+2] cycloaddition.
References
- Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists, Source: Google Patents, URL
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Title: New Synthesis of γ-Hydroxyglutamic Acid, Source: OUP, URL:[Link]
- Title: NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5, Source: Google Patents, URL
- Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists, Source: Google Patents, URL
Sources
- 1. CAS 14337-43-0: Ethyl 2-chloro-2-(hydroxyimino)acetate [cymitquimica.com]
- 2. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 3. Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 [smolecule.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 7. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 9. NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - Google Patents [patents.google.com]
